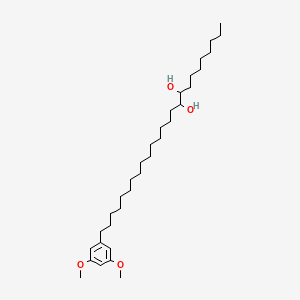![molecular formula C15H32ClNO3 B14376102 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride CAS No. 89367-96-4](/img/structure/B14376102.png)
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an undecanoic acid moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol . This intermediate is then further reacted with undecanoic acid under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
Aplicaciones Científicas De Investigación
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The ethoxy and undecanoic acid moieties contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- N,N-Dimethyldiglycolamine
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
Uniqueness
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it suitable for applications requiring amphiphilic properties .
Propiedades
Número CAS |
89367-96-4 |
|---|---|
Fórmula molecular |
C15H32ClNO3 |
Peso molecular |
309.87 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]undecanoic acid;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-4-5-6-7-8-9-10-11-14(15(17)18)19-13-12-16(2)3;/h14H,4-13H2,1-3H3,(H,17,18);1H |
Clave InChI |
DQQLIRGPCCNMCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


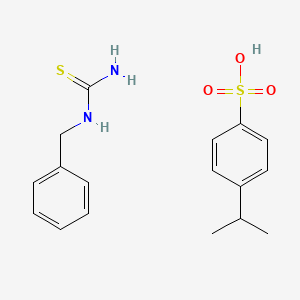
methanone](/img/structure/B14376026.png)
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
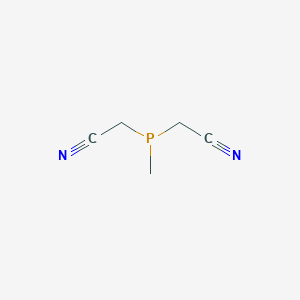
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
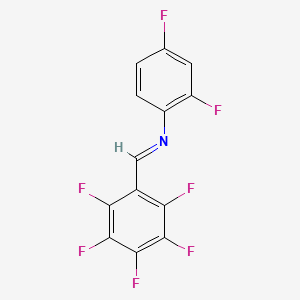
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
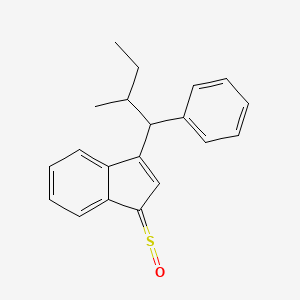
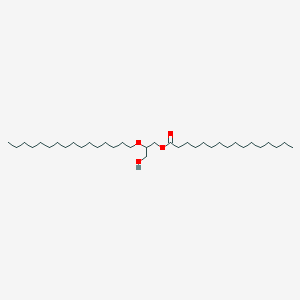

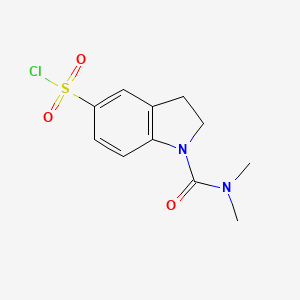
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
